[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(1-benzhydryltriazol-4-yl)methanone
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Overview
Description
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(1-benzhydryltriazol-4-yl)methanone is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(1-benzhydryltriazol-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Bicyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of the Triazole Ring:
Final Coupling: The final step involves coupling the bicyclic core with the triazole ring, often using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(1-benzhydryltriazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(1-benzhydryltriazol-4-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(1-benzhydryltriazol-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
- (1R,3s,5S)-3-(3-Chloro-4-methylphenyl)-8-azabicyclo[3.2.1]octane hydrochloride
- (8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(1-benzhydryltriazol-4-yl)methanone stands out due to its unique combination of a bicyclic core and a triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-(1-benzhydryltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(26-15-17-8-7-13-20(26)14-17)21-16-27(25-24-21)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,16-17,20,22H,7-8,13-15H2/t17-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUOLPRBFLIYQD-XLIONFOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N(C2)C(=O)C3=CN(N=N3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)N(C2)C(=O)C3=CN(N=N3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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